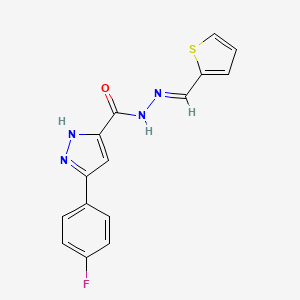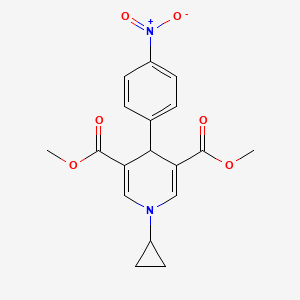![molecular formula C22H23N3O2S2 B11639682 N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of benzothieno[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a hexahydrobenzothieno ring fused with a pyrimidine ring, and a sulfanylacetamide group. The presence of a 4-methylphenyl group adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps:
- Formation of the Benzothieno[2,3-d]pyrimidine Core : This step typically involves the cyclization of appropriate precursors under controlled conditions.
- Introduction of the Prop-2-en-1-yl Group : This can be achieved through alkylation reactions using suitable alkylating agents.
- Attachment of the Sulfanylacetamide Group : This step involves the reaction of the intermediate with a sulfanylacetamide derivative under specific conditions.
- Final Coupling with 4-Methylphenyl Group : This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, to introduce the 4-methylphenyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
- Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Oxidation : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
- Substitution : Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
- Oxidation : Sulfoxides or sulfones.
- Reduction : Hydroxyl derivatives.
- Substitution : Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.
- Industry : Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The benzothieno[2,3-d]pyrimidine core can interact with nucleic acids, potentially interfering with DNA replication or transcription. These interactions can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Ethyl acetoacetate : A simpler compound with a similar acetoacetate group.
- Acetylacetone : Another compound with a similar diketone structure.
- Diketene : Used in the synthesis of similar compounds.
Uniqueness: N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its complex structure, which combines multiple functional groups and rings
Propriétés
Formule moléculaire |
C22H23N3O2S2 |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O2S2/c1-3-12-25-21(27)19-16-6-4-5-7-17(16)29-20(19)24-22(25)28-13-18(26)23-15-10-8-14(2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3,(H,23,26) |
Clé InChI |
KGEDVCGVFTXUHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)

![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)

![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)

![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
